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Compound of Interest

Compound Name: 1,7-Dibromo-octan-4-one

Cat. No.: B15349749

Technical Guide: 1,7-dibromo-octan-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The physical and spectral data presented in this document for 1,7-dibromo-octan-
4-one are primarily computationally derived from publicly available databases. Experimental
data for this specific compound is limited. The experimental protocols provided are generalized
procedures based on standard organic chemistry techniques and should be adapted and
optimized as necessary.

Physical Properties

The physical characteristics of 1,7-dibromo-octan-4-one are crucial for its handling, storage,
and application in research and development. The following table summarizes the computed
physical properties.

Property Value Source

Molecular Formula CsH14Br20 PubChem[1]
Molecular Weight 286.00 g/mol PubChem|[1]
IUPAC Name 1,7-dibromooctan-4-one PubChem[1]
CAS Number 90673-17-9 PubChem[1]
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Spectral Properties

Spectroscopic data is essential for the structural elucidation and purity assessment of 1,7-

dibromo-octan-4-one.

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for
1,7-dibromo-octan-4-one.[1] The presence of two bromine atoms is expected to give a
characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments.

Table 2: Computed Mass Spectrometry Data

Property Value Source
Exact Mass 285.93909 Da PubChem[1]
Monoisotopic Mass 283.94114 Da PubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule.

1H NMR (Proton NMR)

The proton NMR spectrum will show distinct signals for the different types of protons in the
molecule. The chemical shifts are influenced by the proximity of electronegative bromine atoms
and the carbonyl group.

Table 3: Predicted *H NMR Chemical Shifts
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Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)

H1, H7 ~34 Triplet 4H

H2, H6 ~2.0 Multiplet 4H

H3, H5 ~2.8 Triplet 4H

H8 Not Applicable

13C NMR (Carbon-13 NMR)

The carbon NMR spectrum will provide information about the different carbon environments in

the molecule.

Table 4: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C4 (C=0) ~208

C1,Cv ~33

C2,C6 ~28

C3,C5 ~42

C8 Not Applicable

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1,7-dibromo-octan-4-one is expected to show a strong absorption band
corresponding to the carbonyl group.

Table 5: Predicted IR Absorption Frequencies
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Functional Group Predicted Wavenumber (cm~?)
C=0 (Ketone) ~1715

C-H (Aliphatic) ~2850-2960

C-Br ~500-600

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of

1,7-dibromo-octan-4-one.

Synthesis of 1,7-dibromo-octan-4-one

A plausible synthetic route to 1,7-dibromo-octan-4-one could involve the oxidation of the
corresponding alcohol, 1,7-dibromo-octan-4-ol, or the reaction of a suitable precursor with a
brominating agent. A hypothetical procedure is outlined below.

Reaction Scheme:

1. HBr
[1,7-octadien-4-ogﬂbcl,7-dibromo-octan-4-ogw>[l,7-dibromo-octan-4-one]

Click to download full resolution via product page

Caption: Synthesis of 1,7-dibromo-octan-4-one.
Procedure:

e Step 1: Synthesis of 1,7-dibromo-octan-4-ol: To a solution of 1,7-octadien-4-ol in a suitable
solvent, add hydrobromic acid. The reaction mixture is then treated with hydrogen peroxide
dropwise at a controlled temperature. After the reaction is complete, the product is extracted,

washed, and dried.

o Step 2: Oxidation to 1,7-dibromo-octan-4-one: The crude 1,7-dibromo-octan-4-ol is
dissolved in dichloromethane. Pyridinium chlorochromate (PCC) is added portion-wise to the
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solution, and the mixture is stirred at room temperature until the oxidation is complete
(monitored by TLC). The reaction mixture is then filtered through a pad of silica gel, and the
solvent is removed under reduced pressure to yield the crude product, which can be further
purified by column chromatography.

Characterization Methods

Workflow for Synthesis and Characterization:
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Caption: General workflow for synthesis and characterization.
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* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra are recorded
on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent (e.g.,
CDCls), and tetramethylsilane (TMS) is used as an internal standard.

« Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FT-IR spectrometer. The
sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a solution in a
suitable solvent.

o Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often
coupled with a gas chromatograph (GC-MS) for separation and identification. Electron
ionization (EI) is a common method for fragmentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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